Phenazopyridine-d5 is a deuterated derivative of phenazopyridine, a compound primarily used as a urinary analgesic. It is indicated for the relief of pain, burning, irritation, and discomfort associated with urinary tract infections and other urinary tract conditions. This compound belongs to the class of organic compounds known as aminopyridines and derivatives, characterized by the presence of an amino group attached to a pyridine ring .
Phenazopyridine-d5 is derived from phenazopyridine, which has been utilized in clinical settings for its analgesic properties. The deuterated version is often used in research applications, particularly in pharmacokinetic studies and metabolic pathway investigations due to its unique isotopic labeling .
The synthesis of phenazopyridine-d5 can be achieved through several methodologies, typically involving the substitution of hydrogen atoms with deuterium. One common approach is the use of deuterated reagents during the synthesis of phenazopyridine. This can include deuterated solvents or catalysts that facilitate the incorporation of deuterium into the molecular structure.
The synthesis usually starts with 2,6-diaminopyridine, which undergoes diazotization followed by coupling with a suitable aromatic compound to form the azo linkage characteristic of phenazopyridine. The incorporation of deuterium can occur at various stages, depending on the synthetic route chosen .
The molecular formula for phenazopyridine-d5 is , indicating that five hydrogen atoms have been replaced by deuterium isotopes. The structural representation includes a pyridine ring substituted with an azo group.
Phenazopyridine-d5 can participate in various chemical reactions similar to its non-deuterated counterpart. These include:
The presence of deuterium alters reaction kinetics and mechanisms slightly due to the kinetic isotope effect. This can be particularly useful in studies aimed at understanding reaction pathways and mechanisms in biological systems .
Phenazopyridine-d5 exerts its analgesic effects primarily through local anesthetic action on the mucosal lining of the urinary tract. It is believed to exert a soothing effect on the urinary tract tissues, thereby alleviating discomfort associated with irritation and inflammation.
The pharmacokinetics of phenazopyridine-d5 are similar to those of phenazopyridine, with absorption occurring in the gastrointestinal tract, followed by hepatic metabolism. The mean maximum concentration (Cmax) and time to reach this concentration (Tmax) are critical parameters that help understand its efficacy and duration of action .
Studies indicate that phenazopyridine-d5 retains similar physical properties to its non-deuterated form but may exhibit altered solubility and stability profiles due to isotopic substitution .
Phenazopyridine-d5 is primarily utilized in research settings:
This compound serves as a valuable tool for researchers investigating urinary tract pharmacology and related therapeutic areas .
Stable isotope labeling represents a cornerstone technique in modern analytical chemistry, leveraging non-radioactive heavy isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) to create molecular analogs with nearly identical chemical behavior yet distinct mass signatures. Deuterium, with twice the mass of protium but identical atomic radius (approximately 1 picometer difference in bond length), introduces minimal steric perturbation while enabling precise detection via mass spectrometry [5]. The kinetic isotope effect (KIE) arising from deuterium substitution—where the reduced vibrational frequency of C–D bonds (versus C–H) increases the bond dissociation energy by 1–1.5 kcal/mol—significantly reduces metabolic cleavage rates at deuterated sites [5] [8]. This phenomenon is quantified by the deuterium kinetic isotope effect (DKIE = kH/kD), typically ranging from 2 to 7 for oxidative metabolism [5].
Table 1: Key Stable Isotopes Used in Pharmaceutical Analysis
Isotope | Natural Abundance (%) | Mass Difference from Common Isotope | Primary Analytical Detection Method |
---|---|---|---|
²H (Deuterium) | 0.0156 | +1 amu | Mass spectrometry |
¹³C | 1.07 | +1 amu | NMR, Mass spectrometry |
¹⁵N | 0.37 | +1 amu | NMR, Mass spectrometry |
¹⁸O | 0.20 | +2 amu | Mass spectrometry |
In mass spectrometry-based quantification, deuterated internal standards co-elute chromatographically with their protiated analogs but are resolved mass-to-charge (m/z) separation. This allows simultaneous detection of analyte and standard within the same sample matrix, compensating for variability in extraction efficiency, ionization suppression, and chromatographic performance [4] [9]. For phenazopyridine, deuterium labeling enables discrimination from endogenous matrix components and structurally similar molecules during bioanalysis [6].
Phenazopyridine-d5 (systematic name: 2,6-diamino-3-(phenyl-d5-azo)pyridine) incorporates five deuterium atoms at the phenyl ring positions, preserving the molecule's stereoelectronic properties while increasing its molecular mass by 5 atomic mass units (amu). This mass shift provides an optimal balance: sufficient for MS resolution yet minimal enough to maintain near-identical chromatographic behavior to native phenazopyridine [4] [6]. Regulatory guidelines (USP/EP) mandate stringent characterization of such reference standards, including:
Table 2: Characterization Parameters for Phenazopyridine-d5
Parameter | Specification | Analytical Technique | Significance |
---|---|---|---|
Isotopic Purity | ≥99 atom % D | High-Resolution MS | Prevents quantification bias |
Chemical Purity | ≥98% | HPLC-UV | Minimizes interference |
Water Content | ≤0.5% | Karl Fischer titration | Ensures stability |
Related Substances | ≤0.2% | HPLC-MS | Eliminates contaminant effects |
In pharmacokinetic studies like those investigating phenazopyridine metabolism in goats, Phenazopyridine-d5 enables precise quantification of the parent drug despite complex biological matrices. When administered orally at 4 mg/kg, phenazopyridine showed rapid plasma clearance (half-life = 0.5 hours), but only through spiking samples with Phenazopyridine-d5 could researchers achieve accurate quantification at ng/mL levels using UPLC-MS/MS [6]. The standard’s structural homogeneity with the analyte ensures uniform extraction recovery during sample preparation—a critical factor when quantifying labile metabolites like aniline or acetaminophen derived from phenazopyridine metabolism [3] [6].
The integration of deuterated standards like Phenazopyridine-d5 has catalyzed several key advancements in pharmaceutical analysis:
High-Resolution Mass Spectrometry (HRMS) Compatibility: The predictable mass shift (+5 amu) allows multiplexed quantification in HRMS workflows without cross-talk between analyte and standard channels. This is critical for tandem mass spectrometry (MS/MS) methods where product ions retain the deuterium label, enabling selective detection in multiple reaction monitoring (MRM) modes [6] [9].
Metabolic Pathway Deconvolution: When used in tracer studies, Phenazopyridine-d5 permits differentiation of drug-derived metabolites from endogenous compounds. For example, it enables researchers to distinguish acetaminophen generated from phenazopyridine metabolism (via N-acetylation of p-aminophenol) versus exogenous sources [3] [6].
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): Though not directly applied to Phenazopyridine-d5, deuterated analogs enable HDX-MS studies of drug-target interactions. This technique monitors deuterium incorporation into proteins to map binding interfaces and conformational changes [5] [7].
The synthesis of Phenazopyridine-d5 exemplifies modern deuterium incorporation strategies, typically achieved via catalytic deuteration of halogenated precursors or azo-coupling with deuterated aniline. These processes require specialized deuterium sources (e.g., D₂ gas at >99.8% isotopic purity) and catalysts to ensure regioselective labeling [7] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1